molecular formula C11H18N2 B8401827 4-(1,1-Dimethylpropyl)benzene-1,2-diamine

4-(1,1-Dimethylpropyl)benzene-1,2-diamine

Cat. No. B8401827
M. Wt: 178.27 g/mol
InChI Key: LPVGTTTYAQYYNS-UHFFFAOYSA-N
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Patent
US08927587B2

Procedure details

To a stirred solution of 4-(1,1-dimethylpropyl)-2-nitroaniline (Preparation 94, 11 g, 0.052 mol) in EtOH:water (240 mL:60 mL) was added iron powder (14.8 g, 0.254 mol) and calcium chloride (11.7 g, 0.105 mol). The reaction was heated to reflux for 6 hours before cooling and concentrating in vacuo. The residue was extracted with EtOAc, dried over Na2SO4, concentrated in vacuo and purified using silica gel column chromatography eluting with 50% EtOAc in hexane to afford the title compound (6.2 g, 65%).
Name
4-(1,1-dimethylpropyl)-2-nitroaniline
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
14.8 g
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=1)([CH3:5])[CH2:3][CH3:4].O.[Cl-].[Ca+2].[Cl-]>CCO.[Fe]>[CH3:5][C:2]([C:6]1[CH:7]=[C:8]([NH2:13])[C:9]([NH2:10])=[CH:11][CH:12]=1)([CH3:1])[CH2:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
4-(1,1-dimethylpropyl)-2-nitroaniline
Quantity
11 g
Type
reactant
Smiles
CC(CC)(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
240 mL
Type
reactant
Smiles
O
Name
Quantity
11.7 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
14.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with 50% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
CC(CC)(C)C=1C=C(C(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.